Methyl 5-cyanopyridine-2-carboxylate
Overview
Description
Methyl 5-cyanopyridine-2-carboxylate is an organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyanopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-cyanopyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-cyanopyridine-2-carboxylate is reacted with a methyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyanopyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and coordination complexes.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of methyl 5-cyanopyridine-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and ester functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyanopyridine-2-carboxylate
- Ethyl 5-cyanopyridine-2-carboxylate
- Methyl 5-bromopyridine-2-carboxylate
Uniqueness
Methyl 5-cyanopyridine-2-carboxylate is unique due to the presence of both nitrile and ester functional groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGQRSIPFDCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665268 | |
Record name | Methyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-66-2 | |
Record name | Methyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-cyanopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-cyanopyridine-2-carboxylate in the synthesis of potential antiplasmin drugs?
A1: this compound serves as a crucial starting material in the synthesis of 5-Aminomethylpyridine-2-carboxylic acid (5). [] This compound is an aza analog of 4-aminomethylbenzoic acid (1), a known antiplasmin drug. The synthesis involves hydrogenation of this compound (4), followed by alkaline hydrolysis to yield the target compound (5). []
Q2: Were any of the synthesized aza analogs more potent than the known antiplasmin drug Tranexamic acid?
A2: While none of the synthesized aza analogs, including 5-Aminomethylpyridine-2-carboxylic acid (derived from this compound), exhibited greater antiplasmin activity than Tranexamic acid (2), compound 5 demonstrated higher activity compared to 4-aminomethylbenzoic acid (1). [] This suggests that further exploration of structural modifications within this class of compounds may lead to the discovery of more potent antiplasmin agents.
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